molecular formula C21H21NO2 B8795127 [3,5-bis(benzyloxy)benzyl]amine hydrochloride CAS No. 205176-41-6

[3,5-bis(benzyloxy)benzyl]amine hydrochloride

Cat. No.: B8795127
CAS No.: 205176-41-6
M. Wt: 319.4 g/mol
InChI Key: OBYNCDBAMUFKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-bis(benzyloxy)benzyl]amine hydrochloride is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-bis(benzyloxy)benzyl]amine hydrochloride typically involves the reaction of 3,5-dibenzyloxybenzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3,5-bis(benzyloxy)benzyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while nitration can introduce nitro groups onto the aromatic ring .

Scientific Research Applications

[3,5-bis(benzyloxy)benzyl]amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-bis(benzyloxy)benzyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Similar in structure but with a methoxy group instead of benzyloxy.

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group, offering different chemical properties.

    (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine: Features a tetrazine ring, which imparts unique reactivity .

Uniqueness

[3,5-bis(benzyloxy)benzyl]amine hydrochloride is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields of research .

Properties

CAS No.

205176-41-6

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

[3,5-bis(phenylmethoxy)phenyl]methanamine

InChI

InChI=1S/C21H21NO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16,22H2

InChI Key

OBYNCDBAMUFKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CN)OCC3=CC=CC=C3

Origin of Product

United States

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